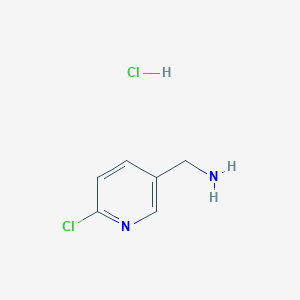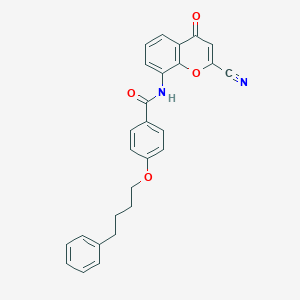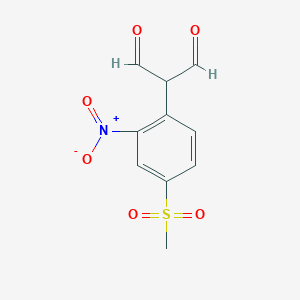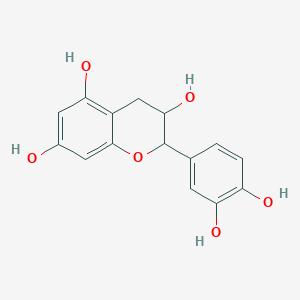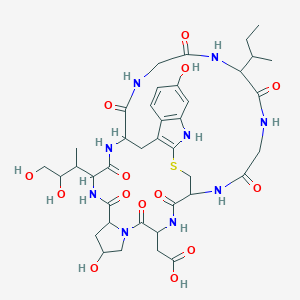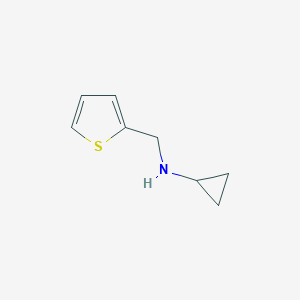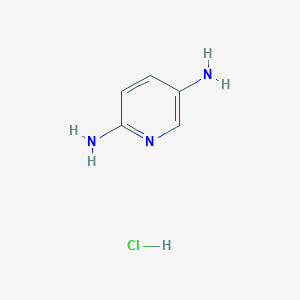
2,5-ジアミノピリジン塩酸塩
概要
説明
2,5-Diaminopyridine hydrochloride is a chemical compound with the molecular formula C5H7N3·2HCl. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 5 positions on the pyridine ring. This compound is often used in various chemical syntheses and has applications in scientific research.
科学的研究の応用
2,5-Diaminopyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary target of 2,5-Diaminopyridine hydrochloride, also known as Amifampridine, is the presynaptic voltage-gated potassium channels . These channels play a crucial role in the regulation of neurotransmitter release, particularly acetylcholine, at the neuromuscular junction .
Mode of Action
Amifampridine selectively blocks these presynaptic fast voltage-gated potassium channels . This blockade prolongs the cell membrane depolarization and action potential, leading to an increase in calcium transport into the nerve endings . The increased calcium concentration triggers the release of more acetylcholine into the synaptic cleft .
Biochemical Pathways
The increased release of acetylcholine enhances neuromuscular transmission . This is particularly beneficial in conditions like Lambert-Eaton myasthenic syndrome (LEMS), where the release of acetylcholine is impaired due to autoantibodies against presynaptic P/Q-type voltage-gated calcium channels .
Pharmacokinetics
Amifampridine is primarily cleared from the plasma via metabolism by N-acetylation . The overall clearance of Amifampridine is both metabolic and renal . It was demonstrated in clinical studies involving healthy volunteers that the pharmacokinetics and systemic exposure to amifampridine is affected by the genetic differences in N-acetyl-transferase (NAT) enzymes (acetylator phenotype) and NAT2 genotype, which is subject to genetic variation .
Result of Action
The increased acetylcholine release at the neuromuscular junction leads to improved muscle strength and reduced muscle weakness, which are common symptoms in conditions like LEMS .
Action Environment
The action, efficacy, and stability of 2,5-Diaminopyridine hydrochloride can be influenced by various environmental factors. For instance, genetic variations in NAT enzymes can affect the drug’s metabolism and systemic exposure . Additionally, the drug should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .
準備方法
2,5-Diaminopyridine hydrochloride can be synthesized through the reduction of 5-nitro-2-aminopyridine using a palladium on carbon (Pd/C) catalyst . The reaction typically involves hydrogenation under controlled conditions to achieve the desired product. Industrial production methods may involve similar catalytic reduction processes, ensuring high yield and purity of the compound.
化学反応の分析
2,5-Diaminopyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: As mentioned, it can be synthesized through the reduction of nitro compounds.
Substitution: The amino groups on the pyridine ring can participate in substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
2,5-Diaminopyridine hydrochloride can be compared with other similar compounds such as:
- 2,3-Diaminopyridine
- 2,4-Diaminopyrimidine
- 2,6-Diaminopyridine
- 3,4-Diaminopyridine
Each of these compounds has unique properties and applications. For example, 2,3-Diaminopyridine and 2,6-Diaminopyridine have different substitution patterns on the pyridine ring, leading to variations in their chemical reactivity and biological activity .
2,5-Diaminopyridine hydrochloride stands out due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
特性
IUPAC Name |
pyridine-2,5-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-4-1-2-5(7)8-3-4;/h1-3H,6H2,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEVJZIFDUIMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26878-35-3 | |
| Record name | 2,5-Pyridinediamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26878-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






